1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C10H12F3N3 and a molecular weight of 231.22 g/mol . It is a solid substance, typically appearing as a colorless to pale yellow crystalline powder . This compound is notable for its trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate, which is then further reacted to construct the piperazine ring . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, or methanol, and may require heating or the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups onto the pyridine or piperazine rings .
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological pathways, including those involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine include other trifluoromethyl-substituted pyridines and piperazines, such as:
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
- 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is significant as it enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, a series of synthesized trifluoromethyl pyridine piperazine derivatives (A1-A27) showed varying degrees of antiviral activity, with compound A16 demonstrating the most potent effects (EC50 = 18.4 μg/mL for TMV) compared to commercial standards like ningnanmycin (EC50 = 50.2 μg/mL for TMV) .
Table 1: Antiviral Activity of Selected Compounds
Compound | EC50 (TMV) | EC50 (CMV) |
---|---|---|
A16 | 18.4 μg/mL | 347.8 μg/mL |
A1 | 64.3 μg/mL | N/A |
A2 | 66.1 μg/mL | N/A |
Ningnanmycin | 50.2 μg/mL | 359.6 μg/mL |
The mechanism underlying this antiviral activity appears to involve the enhancement of defense enzyme activities, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant immune responses .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The incorporation of piperazine rings into thiosemicarbazones has been shown to improve their anticancer efficacy significantly. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Table 2: Anticancer Activity Overview
Compound | Cell Line Tested | IC50 Value |
---|---|---|
Triapine | Advanced leukemia | N/A |
Piperazine Derivative | Various cancer types | Potent |
The structure-activity relationship studies suggest that modifications at the nitrogen positions within the piperazine ring can enhance the selectivity and potency against cancer cells, indicating a promising avenue for further development .
Study on Antiviral Efficacy
In a study focusing on the antiviral efficacy of trifluoromethyl pyridine piperazine derivatives, compounds were tested against TMV and CMV in vivo. The results indicated that certain derivatives not only inhibited viral replication but also activated systemic acquired resistance pathways in plants, suggesting their potential as new agricultural pesticides .
Study on Anticancer Properties
Another significant investigation involved synthesizing new Triapine analogs incorporating the piperazine moiety to enhance anticancer activity. These analogs were tested in various cancer cell lines, demonstrating improved selectivity and potency compared to their predecessors . The study highlighted the importance of structural modifications in optimizing therapeutic outcomes.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOMYUZAXMFANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465463 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127561-18-6 | |
Record name | 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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